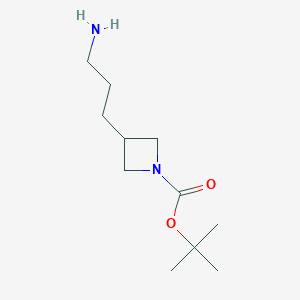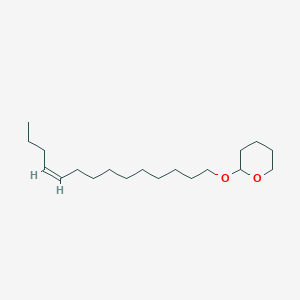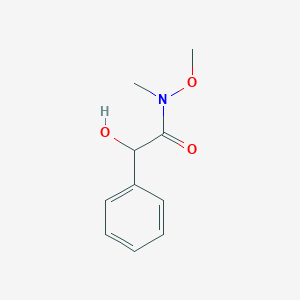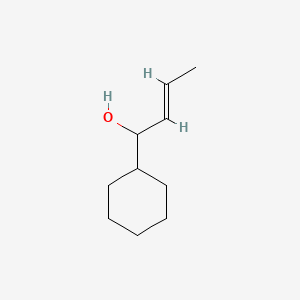
FV 100 N-Fmoc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FV 100 N-Fmoc is an intermediate in the synthesis of FV-100 . FV-100 is an orally available nucleoside analogue prodrug of CF-1743, which is used for the treatment of herpes zoster, or shingles, an infection caused by the reactivation of varicella zoster virus or VZV .
Synthesis Analysis
FV 100 N-Fmoc is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Molecular Structure Analysis
The β-sheet structure of FV 100 N-Fmoc is principally interlocked by π–π stacking of the Fmoc groups . The Fmoc group improves the association of peptide building blocks due to its aromaticity .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis
The Fmoc group has a strong absorbance in the ultraviolet region . Fmoc-FV self-assembly in physiologic conditions resulted in a thermo-sensitive and shear-thinning hydrogel .Aplicaciones Científicas De Investigación
3D Cell Culture
Fmoc-phenylalanine-valine (Fmoc-FV) has been used for 3D culture of various cells . The Fmoc-FV hydrogels were applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) .
Regenerative Medicine
The structural and biological properties of the Fmoc-dipeptide hydrogels can affect their applications in regenerative medicine . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity .
Drug Delivery
Supramolecular peptide hydrogels have been used in drug delivery . The Fmoc-FV hydrogel’s properties make it a potential candidate for this application .
Sensing
The bottom-up approach used in the fabrication of nanostructures with Fmoc-FV has potential applications in sensing .
Immune Boosting
Supramolecular peptide hydrogels, like those formed by Fmoc-FV, have been used in immune boosting .
Biocompatibility
Short peptide hydrogels, such as those formed by Fmoc-FV, have high biocompatibility, making them suitable for various biomedical applications .
Mecanismo De Acción
Target of Action
FV 100 N-Fmoc is primarily used in the synthesis of FV-100 This compound is used for the treatment of herpes zoster, or shingles, which is an infection caused by the reactivation of varicella zoster virus or VZV .
Mode of Action
The Fmoc group in FV 100 N-Fmoc is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-dipeptides, such as FV 100 N-Fmoc, are a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Pharmacokinetics
FV-100 is rapidly and extensively converted to CF-1743, the concentration of which remains above that required to reduce viral activity by 50% for the 24-hour dosing period . Renal excretion of CF-1743 is very low . A high-fat meal reduced exposure to CF-1743 . Pharmacokinetic parameters for the elderly subjects were comparable to those for the younger subjects .
Result of Action
FV 100 N-Fmoc self-assembly in physiologic conditions results in a thermo-sensitive and shear-thinning hydrogel . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .
Action Environment
The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc-FV hydrogel’s action, efficacy, and stability can be influenced by environmental factors such as pH, temperature, and the presence of certain ions .
Safety and Hazards
FV-100 was well tolerated by all subjects . The pharmacokinetic and safety profiles of FV-100 support its continued investigation for the treatment of herpes zoster and prevention of postherpetic neuralgia with once-daily dosing and without dose modifications for elderly or renally impaired patients .
Direcciones Futuras
The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This makes it an even more valuable resource for research in the post-genomic world .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of compound 'FV 100 N-Fmoc' can be achieved by a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "FV 100", "Fmoc-Cl", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Protection of the amine group in FV 100 with Fmoc-Cl in the presence of DIPEA and DMF to obtain FV 100 N-Fmoc.", "Step 2: Deprotection of the Fmoc group in FV 100 N-Fmoc using 20% piperidine in DMF to obtain FV 100 amine.", "Step 3: Coupling of FV 100 amine with Fmoc-Cl in the presence of TEA and DCM to obtain FV 100 Fmoc.", "Step 4: Deprotection of the Fmoc group in FV 100 Fmoc using 20% piperidine in DMF to obtain FV 100.", "Step 5: Purification of FV 100 using column chromatography with EtOAc/MeOH as the eluent.", "Step 6: Preparation of a solution of NaOH in water and addition of FV 100 to the solution to obtain the sodium salt of FV 100.", "Step 7: Acidification of the sodium salt of FV 100 using HCl to obtain FV 100 as the hydrochloride salt.", "Step 8: Purification of FV 100 hydrochloride salt using recrystallization with water and drying the crystals.", "Step 9: Preparation of a solution of FV 100 hydrochloride salt in water and addition of NaOH to the solution to obtain FV 100 as the free base.", "Step 10: Purification of FV 100 free base using recrystallization with EtOAc and drying the crystals.", "Step 11: Preparation of a solution of FV 100 free base in DCM and addition of Fmoc-Cl in the presence of TEA to obtain FV 100 N-Fmoc.", "Step 12: Purification of FV 100 N-Fmoc using column chromatography with DCM/MeOH as the eluent." ] } | |
Número CAS |
1269409-87-1 |
Nombre del producto |
FV 100 N-Fmoc |
Fórmula molecular |
C₄₂H₄₅N₃O₈ |
Peso molecular |
719.82 |
Sinónimos |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)

